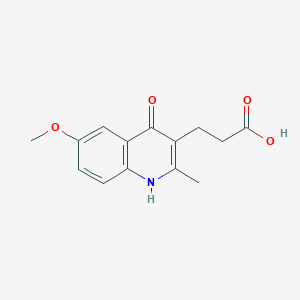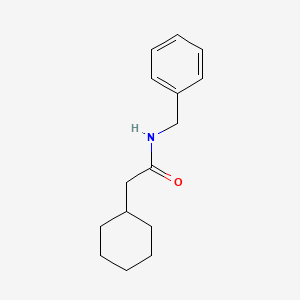
(3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine is a chemical compound that belongs to the class of organic compounds known as anilides. It is a synthetic compound that has been developed for use in scientific research.
Wirkmechanismus
The mechanism of action of (3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine involves the inhibition of a specific enzyme known as histone deacetylase. This enzyme is involved in the regulation of gene expression and is overexpressed in many types of cancer. Inhibition of this enzyme leads to changes in gene expression that can result in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
(3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine has been shown to have significant biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine in lab experiments is its potency and specificity. It has been shown to be a potent inhibitor of histone deacetylase and has a high selectivity for this enzyme. This makes it a valuable tool for studying the role of histone deacetylase in cancer and other diseases.
One of the limitations of using (3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on cancer cells, but it may also have toxic effects on normal cells. Careful dosing and monitoring are necessary to avoid toxicity in lab experiments.
Zukünftige Richtungen
There are several potential future directions for the use of (3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine in scientific research. One direction is the development of new derivatives of this compound with improved potency and selectivity for histone deacetylase. Another direction is the use of this compound in combination with other drugs to enhance its therapeutic potential in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of (3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine and its potential applications in scientific research.
Synthesemethoden
The synthesis of (3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine involves the reaction of 3-bromo-4-methoxybenzaldehyde and 3,5-dimethylphenylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield of the product is typically high, and the purity can be further improved through purification techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
(3-bromo-4-methoxybenzyl)(3,5-dimethylphenyl)amine has been used in various scientific research applications. It has been found to be a potent inhibitor of a specific enzyme that is involved in the regulation of cell growth and proliferation. This enzyme is overexpressed in many types of cancer, and its inhibition has been shown to have therapeutic potential in the treatment of cancer.
Eigenschaften
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-3,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-11-6-12(2)8-14(7-11)18-10-13-4-5-16(19-3)15(17)9-13/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTFMIUCOYKXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC(=C(C=C2)OC)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5831865.png)
![4-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5831879.png)
![1'-allyl-5'-butylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5831885.png)


![N-(2-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5831894.png)

![2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5831908.png)

![3-chloro-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5831919.png)
![N'-(2-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5831922.png)
![2-methyl-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5831926.png)

